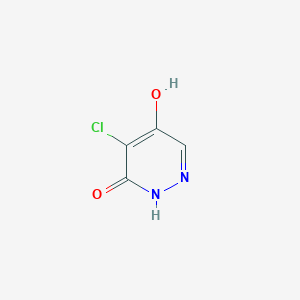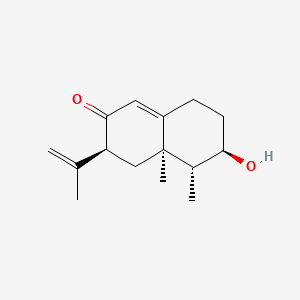![molecular formula C6H5N3O2 B3029458 Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione CAS No. 672323-32-9](/img/structure/B3029458.png)
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings
Mécanisme D'action
Target of Action
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a versatile compound that has been associated with various modes of action against different targets. It has been identified as a potential antituberculosis lead, with the core of this scaffold having been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . In addition, it has been found to have significant anticancer potential, arresting cancer cell growth by EGFR/STAT3 inhibition .
Mode of Action
The compound interacts with its targets in a way that leads to changes in the target’s function. For instance, in the case of cancer cells, the compound inhibits the EGFR/STAT3 pathway, leading to arrested cell growth . The exact mode of action can vary depending on the specific target and the environmental context.
Biochemical Pathways
The compound affects various biochemical pathways. In the context of cancer therapeutics, it has been found to inhibit the EGFR/STAT3 pathway . This pathway is crucial for cell growth and survival, so its inhibition can lead to the arrest of cancer cell growth. The compound’s effect on biochemical pathways in other contexts, such as tuberculosis treatment, is still under investigation .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases
Result of Action
The compound’s action results in significant molecular and cellular effects. In the context of cancer treatment, it has been found to arrest cancer cell growth . In the context of tuberculosis treatment, it has been identified as a potential antituberculosis lead . The exact results of the compound’s action can vary depending on the specific target and the environmental context.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical applications are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It interacts with various biomolecules, including enzymes and proteins, through binding interactions. The nature of these interactions is largely determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to demonstrate anti-tumor effects in human tumor xenografts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The large absorption/emission intensities of this compound are a result of the ICT to/from the fused ring .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This compound exhibits excellent thermal stability, making it suitable for long-term studies . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of acetic acid, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-A]pyrimidine-5,7-dione derivatives.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of alkylated pyrazolo[1,5-A]pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
- 3,6-dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
Uniqueness
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKWWISJQDPNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=NN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610296 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672323-32-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)





![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
